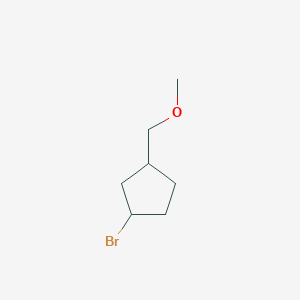

1-Bromo-3-(methoxymethyl)cyclopentane

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-(methoxymethyl)cyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKAGFBDXZJERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536410-48-6 | |

| Record name | 1-bromo-3-(methoxymethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 1 Bromo 3 Methoxymethyl Cyclopentane

Nucleophilic Substitution Reactions (S(_N)1, S(_N)2)

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. For a secondary substrate like 1-bromo-3-(methoxymethyl)cyclopentane, both S(_N)1 and S(_N)2 mechanisms are plausible and often compete. libretexts.orgchemguide.co.uk

Kinetics and Thermodynamics of Substitution Pathways

The kinetics of the substitution reaction are a key indicator of the underlying mechanism.

S(_N)2 Pathway : This is a bimolecular process where the rate of reaction depends on the concentration of both the substrate and the nucleophile. chemicalnote.compharmaguideline.com The reaction proceeds in a single, concerted step. pressbooks.pub

Rate Law: Rate = k[this compound][Nucleophile] libretexts.org

S(_N)1 Pathway : This is a unimolecular process where the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. pharmaguideline.combyjus.com The reaction rate is therefore dependent only on the concentration of the substrate. chemicalnote.compharmaguideline.com

Rate Law: Rate = k[this compound] libretexts.org

The competition between these pathways is influenced by several factors, as detailed in the table below. Strong nucleophiles and polar aprotic solvents favor the S(_N)2 mechanism, while weak nucleophiles and polar protic solvents promote the S(_N)1 pathway. libretexts.org

Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale for this compound |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, it can undergo both reactions. libretexts.org |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | The choice of nucleophile is a critical experimental variable. |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Protic solvents stabilize the carbocation intermediate. |

| Leaving Group | Good (e.g., Br⁻, I⁻, OTs⁻) | Good (e.g., Br⁻, I⁻, OTs⁻) | Bromide is a good leaving group for both pathways. |

Influence of Substrate Structure on Reaction Selectivity

The structure of this compound plays a significant role in determining the reaction pathway.

Steric Hindrance : The cyclopentane (B165970) ring and the methoxymethyl group at the 3-position create moderate steric hindrance around the reaction center (C1). This steric bulk can impede the backside attack required for an S(_N)2 reaction, potentially slowing it down compared to less hindered secondary halides. chemicalnote.com However, the five-membered ring is less sterically demanding than a cyclohexane (B81311) ring, making S(_N)2 reactions still feasible. chemicalforums.com

Carbocation Stability : In an S(_N)1 reaction, the leaving group departs to form a secondary cyclopentyl carbocation. This intermediate is more stable than a primary carbocation but less stable than a tertiary one. libretexts.org The presence of the electron-withdrawing oxygen atom in the methoxymethyl substituent three carbons away is likely to have a minor destabilizing inductive effect on the carbocation, which could slightly disfavor the S(_N)1 pathway compared to an unsubstituted bromocyclopentane (B41573).

Stereochemical Outcomes in Nucleophilic Substitution

The stereochemistry of the starting material dictates the stereochemistry of the product, depending on the mechanism.

S(_N)2 Stereochemistry : The S(_N)2 reaction proceeds through a concerted backside attack by the nucleophile. libretexts.orgmasterorganicchemistry.com This mechanism invariably leads to an inversion of configuration at the chiral center. pressbooks.pubyoutube.com For example, if the starting material is the (1R, 3S)-enantiomer, the product will be the (1S, 3S)-enantiomer. This stereospecificity is a hallmark of the S(_N)2 pathway. libretexts.org

S(_N)1 Stereochemistry : The S(_N)1 reaction involves a planar carbocation intermediate. byjus.com The nucleophile can attack this intermediate from either face with nearly equal probability. pharmaguideline.com This leads to the formation of a nearly racemic mixture of products, meaning both inversion and retention of configuration are observed. pharmaguideline.com Complete racemization is rare due to the potential for the leaving group to shield one face of the carbocation temporarily.

Elimination Reactions (E1, E2)

In the presence of a base, this compound can undergo elimination to form alkenes. These reactions often compete with substitution reactions. msu.edu

Mechanistic Pathways of Elimination

Similar to substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) pathways.

E2 Pathway : This is a concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. msu.edu The rate is dependent on both the substrate and the base. dalalinstitute.com

Rate Law: Rate = k[this compound][Base]

E1 Pathway : This pathway shares the same first step as the S(_N)1 reaction: the formation of a carbocation. numberanalytics.com In a subsequent step, a weak base removes a β-hydrogen to form the alkene. The E1 mechanism typically competes with the S(_N)1 mechanism and is favored by high temperatures. missouri.edu

Rate Law: Rate = k[this compound]

Strong, bulky bases tend to favor E2 elimination over substitution, whereas weak bases and heat favor the E1 pathway. numberanalytics.com

Regioselectivity and Stereoselectivity in Alkene Formation

The elimination reaction can potentially form two different alkenes, depending on which β-hydrogen is removed.

Regioselectivity : The removal of a hydrogen from C2 would form 3-(methoxymethyl)cyclopent-1-ene, while removal of a hydrogen from C5 would form 4-(methoxymethyl)cyclopent-1-ene (B1435852).

Zaitsev's Rule : Generally, elimination reactions favor the formation of the more substituted, and therefore more stable, alkene. This is known as Zaitsev's rule. libretexts.org In this case, both possible products are di-substituted alkenes, suggesting that a mixture of products is likely.

Hofmann's Rule : The use of a sterically hindered base (e.g., potassium tert-butoxide) can lead to the preferential removal of the less sterically hindered proton. numberanalytics.com For this substrate, the protons on C2 and C5 are sterically similar, but the presence of the methoxymethyl group might slightly hinder the approach to the C2 proton, potentially favoring the formation of 4-(methoxymethyl)cyclopent-1-ene with a very bulky base.

Stereoselectivity : The E2 reaction has a strict stereochemical requirement. The β-hydrogen and the leaving group must be in an anti-periplanar arrangement for the reaction to occur efficiently. libretexts.orglibretexts.org In the relatively planar cyclopentane ring, this requirement is less restrictive than in cyclohexane systems, but it still influences which protons can be removed. The molecule must adopt a conformation where a β-hydrogen on either C2 or C5 is anti to the bromine atom for the E2 mechanism to proceed. This stereochemical constraint is crucial for determining the feasibility and rate of the E2 pathway. khanacademy.orgyoutube.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(Methoxymethyl)cyclopent-1-ene |

| 4-(Methoxymethyl)cyclopent-1-ene |

Participation of the Methoxymethyl Group in Reactions

The presence of the methoxymethyl group at the 3-position relative to the bromine atom can significantly influence the reactivity of the molecule through both electronic and steric effects. Its oxygen atom, with its lone pairs of electrons, can play a direct role in various transformations.

In reactions involving metallic reagents or Lewis acids, the ether oxygen of the methoxymethyl group can act as a coordinating site. This coordination can have several consequences for the reactivity of the molecule. For instance, in reactions such as Grignard reagent formation, the ether moiety can coordinate to the magnesium center, potentially altering the reagent's solubility, stability, and reactivity profile.

This intramolecular coordination can also influence the stereochemical outcome of reactions by locking the cyclopentane ring into a more rigid conformation, thereby directing incoming reagents to a specific face of the ring. The extent of this coordination is dependent on the reaction conditions, including the choice of solvent and the nature of the Lewis acid or metal.

Table 1: Potential Coordination Interactions of this compound

| Reactant/Catalyst | Potential Role of Methoxymethyl Group | Expected Outcome |

| Magnesium (for Grignard) | Intramolecular stabilization of the Grignard reagent. | Altered reactivity and solubility compared to non-ether analogues. |

| Lewis Acids (e.g., TiCl₄) | Coordination to the ether oxygen. | Activation of the C-Br bond or conformational locking. |

| Transition Metal Catalysts | Ligand-like behavior of the ether oxygen. | Influence on catalytic cycle and stereoselectivity. |

The proximity of the methoxymethyl group to the bromine-bearing carbon opens the possibility for intramolecular reactions. Under conditions that favor nucleophilic substitution, the ether oxygen could potentially act as an intramolecular nucleophile. However, the formation of a strained bicyclic oxonium ion intermediate would be required, making this pathway less likely under standard SN2 conditions.

More plausible is the participation of the methoxymethyl group in neighboring group participation (NGP) during solvolysis reactions (SN1-type processes). If a carbocation is formed at the C-1 position upon departure of the bromide ion, the ether oxygen at C-3 could attack this electrophilic center. This would lead to the formation of a bridged oxonium ion intermediate. The subsequent attack by a nucleophile would result in a mixture of products, including those with retention of stereochemistry. The propensity for NGP is highly dependent on the stereochemical relationship between the bromine and the methoxymethyl group; a cis relationship would be more conducive to this pathway than a trans relationship.

Table 2: Plausible Intramolecular Reactions

| Reaction Type | Proposed Intermediate | Potential Products |

| SN1 Solvolysis | Bridged oxonium ion | Cyclopentyl ethers with retained or rearranged stereochemistry. |

| Elimination (E2) | N/A | Cyclopentene (B43876) derivatives; methoxymethyl group acts as a directing group. |

Rearrangement Reactions of Brominated Cyclopentane Systems

Carbocationic intermediates generated from this compound, typically under solvolysis or Lewis acid-catalyzed conditions, are susceptible to rearrangement reactions. The primary driving force for these rearrangements is the formation of a more stable carbocation.

In the context of the cyclopentyl system, ring contractions to form a more stable cyclobutylcarbinyl cation or ring expansions are less common but possible under specific conditions. More likely are hydride and alkyl shifts. For instance, a 1,2-hydride shift from an adjacent carbon would relocate the positive charge. The presence of the electron-withdrawing methoxymethyl group could influence the regioselectivity of these shifts.

While not directly applicable to the starting material itself, related brominated cyclopentane systems can undergo various named rearrangements if other functional groups are present. For example, a Favorskii rearrangement could occur if an enolizable ketone is present alpha to the bromine. Similarly, if the cyclopentane ring were part of a larger bicyclic system, Wagner-Meerwein rearrangements could be prominent.

Redox Chemistry: Oxidation and Reduction of Functional Groups

The functional groups in this compound are generally stable to a range of redox conditions. The ether linkage is typically resistant to both oxidation and reduction, except under very harsh conditions that would likely degrade the rest of the molecule. The secondary bromide can be considered a site for reduction.

Reduction:

The carbon-bromine bond can be reduced to a carbon-hydrogen bond through several methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Alternatively, radical-mediated reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are effective. Dissolving metal reductions (e.g., sodium in liquid ammonia) can also achieve this transformation.

Oxidation:

The molecule lacks functional groups that are readily oxidized under mild conditions. The ether moiety is stable, and the cyclopentyl ring is saturated. Forced oxidation under harsh conditions (e.g., with strong oxidizing agents like potassium permanganate) would likely lead to non-selective degradation of the molecule, including cleavage of the cyclopentane ring.

Table 3: Summary of Redox Reactions

| Reaction Type | Reagents | Functional Group Transformation |

| Reduction of C-Br | H₂, Pd/C | C-Br → C-H |

| Reduction of C-Br | Bu₃SnH, AIBN | C-Br → C-H |

| Oxidation | Strong Oxidants (e.g., KMnO₄) | Non-selective degradation |

Stereochemical Analysis and Conformational Behavior of 1 Bromo 3 Methoxymethyl Cyclopentane

Chirality and Stereoisomerism in the Cyclopentane (B165970) Ring System

The structure of 1-bromo-3-(methoxymethyl)cyclopentane contains two stereogenic centers, also known as chiral centers. These are the carbon atoms at position 1 (bonded to the bromine atom) and position 3 (bonded to the methoxymethyl group). Each of these carbons is bonded to four different groups, which is the requisite for chirality.

Carbon-1 is attached to: a bromine atom, a hydrogen atom, and two different carbon pathways around the ring (-CH2-CH(CH2OCH3)- and -CH2-CH2-).

Carbon-3 is attached to: a methoxymethyl group, a hydrogen atom, and two different carbon pathways around the ring (-CH2-CH(Br)- and -CH2-CH2-).

The presence of two stereogenic centers means that the molecule can exist as a maximum of 2^n stereoisomers, where n is the number of stereocenters. For this compound, n=2, leading to a maximum of 2^2 = 4 possible stereoisomers. pearson.com These stereoisomers arise from the different spatial arrangements of the bromo and methoxymethyl groups relative to the plane of the cyclopentane ring, commonly designated as cis (on the same side) and trans (on opposite sides).

Diastereomeric and Enantiomeric Relationships

The four stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other. pearson.com

The relationships can be categorized based on the cis and trans configurations of the substituents:

trans isomers : One pair of enantiomers has the bromo and methoxymethyl groups on opposite sides of the ring. This pair consists of (1R,3R)-1-bromo-3-(methoxymethyl)cyclopentane and (1S,3S)-1-bromo-3-(methoxymethyl)cyclopentane.

cis isomers : The other pair of enantiomers has both substituents on the same side of the ring. This pair consists of (1R,3S)-1-bromo-3-(methoxymethyl)cyclopentane and (1S,3R)-1-bromo-3-(methoxymethyl)cyclopentane.

Any cis isomer is a diastereomer of any trans isomer. For example, the (1R,3S) isomer and the (1R,3R) isomer are diastereomers. These different stereoisomers can have distinct physical properties and chemical reactivities.

| Configuration | Relationship to (1R,3R) | Relationship to (1S,3S) | Relationship to (1R,3S) | Relationship to (1S,3R) |

|---|---|---|---|---|

| (1R,3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (1S,3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (1R,3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (1S,3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Conformational Analysis of the Cyclopentane Ring

Unlike cyclohexane (B81311), which has a relatively rigid chair conformation, the cyclopentane ring is highly flexible. A planar conformation of cyclopentane is destabilized by significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons. libretexts.orglumenlearning.com To alleviate this strain, the ring puckers out of planarity. libretexts.org

The two most common non-planar conformations of cyclopentane are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). dalalinstitute.comresearchgate.net In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. researchgate.net In the half-chair form, three carbons are coplanar, with one atom above the plane and another below it.

These conformations are not static. They rapidly interconvert through a low-energy process called pseudorotation. aip.orgaip.org During pseudorotation, the "pucker" moves around the ring, allowing each carbon atom to cycle through different positions. aip.orgbiomedres.us The energy barrier for this process in unsubstituted cyclopentane is very low, making the ring highly dynamic at room temperature. researchgate.net

The introduction of substituents, such as in this compound, influences the conformational preferences of the ring. The substituents can occupy positions that are broadly classified as axial-like (pointing more perpendicular to the ring's average plane) or equatorial-like (pointing more outwards from the ring).

To minimize steric strain, bulky substituents preferentially occupy equatorial-like positions. fiveable.me In 1,3-disubstituted cyclopentanes, the most significant steric interaction is the 1,3-diaxial-like interaction, a repulsive force between two axial-like groups on the same side of the ring. quimicaorganica.org

For the trans isomers ((1R,3R) and (1S,3S)) : The most stable conformation is one where both the bromo and methoxymethyl groups can occupy equatorial-like positions, thus avoiding unfavorable 1,3-diaxial-like interactions.

For the cis isomers ((1R,3S) and (1S,3R)) : In any puckered conformation, one substituent will be forced into an axial-like position while the other is equatorial-like. This results in inherent steric strain, making the cis isomers generally less stable than the trans isomers where both groups can be equatorial.

| Isomer Type | Dominant Conformation | Relative Steric Strain | Relative Stability |

|---|---|---|---|

| trans | Diequatorial-like | Low | More Stable |

| cis | Axial-equatorial-like | High | Less Stable |

Impact of Stereochemistry on Reaction Pathways and Product Distribution

The specific stereoisomer of this compound undergoing a reaction can have a profound impact on the reaction's outcome, particularly for stereospecific or stereoselective reactions like eliminations and nucleophilic substitutions.

For an E2 (bimolecular elimination) reaction , a strict geometric requirement must be met: the leaving group (bromide) and a proton on an adjacent carbon must be in an anti-periplanar arrangement (a dihedral angle of 180°).

In the more stable diequatorial trans conformer, none of the adjacent protons are anti-periplanar to the equatorial bromine. The molecule would need to adopt a less stable diaxial conformation for the E2 reaction to proceed, which would be a higher energy process.

In the cis isomer, the axial-like bromine atom is already anti-periplanar to an adjacent equatorial-like proton, facilitating a faster E2 reaction compared to the trans isomer.

For an SN2 (bimolecular nucleophilic substitution) reaction , the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack).

The rate of SN2 reaction is highly sensitive to steric hindrance around the reaction center. fiveable.me

The accessibility of the C-Br bond will differ between isomers. For example, in a cis isomer, the methoxymethyl group on the same side of the ring could sterically hinder the approach of a nucleophile more than in a trans isomer where it is on the opposite face. Therefore, different stereoisomers are expected to exhibit different reaction rates.

The conformational flexibility of the cyclopentane ring, combined with the steric and electronic properties of the bromo and methoxymethyl substituents, dictates which reaction pathways are favored for each specific stereoisomer, ultimately controlling the distribution of reaction products.

Computational and Theoretical Investigations of 1 Bromo 3 Methoxymethyl Cyclopentane

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to view and understand the intricate details of chemical reactions. By solving the Schrödinger equation for a given molecular system, these methods can determine the energies and structures of reactants, products, and the transition states that connect them. This information is crucial for a comprehensive understanding of reaction mechanisms, allowing for the elucidation of reaction pathways and the factors that govern reaction rates and selectivity.

Transition State Characterization

The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Its characterization is of paramount importance for understanding reaction kinetics. For a molecule such as 1-bromo-3-(methoxymethyl)cyclopentane, quantum chemical calculations can be employed to locate and characterize the transition states for various potential reactions, such as nucleophilic substitution or elimination. These calculations would typically involve optimizing the geometry of the transition state structure and performing a frequency analysis to confirm that it corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency.

| Parameter | Description |

| Geometry | The three-dimensional arrangement of atoms at the transition state. |

| Energy | The potential energy of the transition state relative to the reactants and products. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration. The presence of one imaginary frequency confirms a transition state. |

| Imaginary Frequency | The vibrational mode corresponding to the reaction coordinate, indicating the path of the reaction. |

Reaction Energy Profiles and Activation Barriers

A reaction energy profile provides a graphical representation of the energy of a system as it progresses along the reaction coordinate. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed map of the reaction pathway can be constructed. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. For this compound, these profiles can be used to compare the feasibility of different reaction pathways and to understand how the methoxymethyl substituent influences the activation barriers of reactions at the bromine-bearing carbon.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediates | +5.2 |

| Products | -10.8 |

Computational Prediction of Stereoselectivity

Many chemical reactions can result in the formation of multiple stereoisomers. The ability to predict and control the stereochemical outcome of a reaction is a central goal in organic synthesis. Computational methods have emerged as powerful tools for predicting stereoselectivity by calculating the energies of the different stereoisomeric transition states. The stereoisomer that is formed preferentially is the one that proceeds through the lowest energy transition state.

Diastereomeric Preference Calculations

In reactions involving this compound, the formation of diastereomers is possible due to the presence of multiple stereocenters. Computational chemistry can be used to predict the diastereomeric preference by calculating the energies of the transition states leading to the different diastereomeric products. The relative energies of these transition states can then be used to predict the diastereomeric ratio of the products.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS1 (leading to Diastereomer A) | 0.0 | 95 |

| TS2 (leading to Diastereomer B) | 1.5 | 5 |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide valuable information about the static properties of molecules, molecular dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space of a molecule and the study of its flexibility. For this compound, MD simulations can provide insights into the time-dependent behavior of the cyclopentane (B165970) ring puckering and the rotation of the methoxymethyl group. These simulations can reveal the preferred conformations in solution and the timescales of transitions between different conformational states, providing a more complete picture of the molecule's dynamic nature.

| Simulation Time (ns) | Ring Conformation | Methoxy Dihedral Angle (degrees) |

| 0 | Envelope | 60 |

| 10 | Twist | -175 |

| 20 | Envelope | 55 |

| 30 | Twist | 180 |

| 40 | Envelope | -65 |

| 50 | Twist | -170 |

QM/MM Hybrid Approaches for Complex Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods represent a powerful computational strategy for studying chemical processes within large, complex systems such as solutions or enzymes. researchgate.netresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for a small, chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment. riken.jpmdpi.com By partitioning the system, QM/MM simulations can provide detailed insights into reaction mechanisms, transition states, and the influence of the environment on chemical reactivity, which would be computationally prohibitive to study using purely QM methods. nih.govcardiff.ac.uk

A prime hypothetical application for a QM/MM study of this compound would be the investigation of its enzymatic degradation by a haloalkane dehalogenase. Such enzymes are crucial in bioremediation for breaking down halogenated hydrocarbons. researchgate.net The core of the reaction—the cleavage of the carbon-bromine (C-Br) bond and the subsequent nucleophilic attack by an active site residue—involves significant changes in electronic structure, necessitating a QM treatment. researchgate.netresearchgate.net The remainder of the enzyme and the surrounding solvent, which primarily exert steric and electrostatic effects, can be accurately described by an MM force field. nih.govmpg.de

The construction of the QM/MM model is a critical first step. The system is partitioned into two distinct regions:

The QM Region: This region includes the atoms directly participating in the chemical transformation. For the enzymatic debromination of this compound, this would encompass the entire substrate molecule and the side chains of key enzymatic residues, such as the nucleophilic aspartate that initiates the attack and any residues that stabilize the transition state through hydrogen bonding. nih.gov

The MM Region: This region consists of the rest of the protein, the bulk water solvent, and any associated ions. These components are treated using a classical force field.

Covalent bonds that cross the boundary between the QM and MM regions require special treatment. The link-atom scheme is a common approach, where a hydrogen atom is added to the QM calculation to saturate the valency of the QM atom at the boundary, effectively capping the QM region. mpg.demdpi.com The forces acting on this link atom are then distributed onto the corresponding QM and MM atoms. mpg.de

Below is a representative data table outlining the typical setup for such a hypothetical QM/MM simulation.

| Parameter | Description | Example Selection |

|---|---|---|

| QM Region Definition | Atoms treated with quantum mechanics | This compound, Side chain of Asp124, Side chains of Trp125 and Asn42 |

| MM Region Definition | Atoms treated with molecular mechanics | Remaining protein residues, water molecules (TIP3P model), and counterions |

| QM Method | Level of theory for the QM region | Density Functional Theory (DFT) with the B3LYP functional |

| Basis Set | Mathematical functions describing atomic orbitals in the QM calculation | 6-31G(d) for C, H, O; 6-311+G(d,p) for Br and key active site atoms |

| MM Force Field | Potential energy function for the MM region | AMBER FF14SB for the protein, GAFF for the substrate |

| QM/MM Boundary Treatment | Method for handling covalent bonds crossing the QM/MM interface | Link-atom scheme (H atoms placed on Cα of QM residues) |

| Embedding Scheme | Describes the interaction between QM and MM regions | Electrostatic Embedding (MM point charges are included in the QM Hamiltonian) |

| Simulation Software | Programs used to perform the calculations | Gaussian for the QM part, AMBER for the MM part, and ChemShell for the QM/MM coupling |

Through such a QM/MM simulation, detailed findings about the reaction mechanism can be elucidated. By mapping the potential energy surface along a defined reaction coordinate (e.g., the distance between the nucleophilic oxygen of Asp124 and the carbon atom bonded to bromine), one can identify the transition state structure and calculate the activation energy barrier for the reaction.

The simulation could reveal, for example, that the reaction proceeds via an SN2 mechanism, identifying a single transition state. Analysis of the interactions between the QM and MM regions at this transition state could demonstrate how specific amino acid residues stabilize the charge buildup. For instance, hydrogen bonding from a tryptophan residue to the bromine atom could facilitate the C-Br bond cleavage.

The following interactive table presents plausible research findings from this hypothetical study.

| Property | Reactant State (RS) | Transition State (TS) | Product State (PS) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +15.8 | -25.2 |

| C-Br Bond Distance (Å) | 1.95 | 2.55 | --- |

| Asp124(O)-C Bond Distance (Å) | 3.20 | 2.20 | 1.45 |

| Partial Charge on Br (a.u.) | -0.28 | -0.75 | -1.00 (as Br⁻) |

| Key H-Bond: Trp125(H)---Br (Å) | 3.10 | 2.40 | --- |

Applications in Advanced Organic Synthesis and Methodology Development

Utility as a Chiral Building Block in Natural Product Synthesis

The cyclopentane (B165970) ring is a recurring structural element in a vast array of natural products, many of which exhibit significant biological activity. When rendered enantiomerically pure, 1-bromo-3-(methoxymethyl)cyclopentane can serve as a versatile chiral building block. The stereochemistry at the C1 and C3 positions would be crucial in directing the stereochemical outcome of subsequent reactions, making it a valuable precursor for the asymmetric synthesis of complex natural products.

For instance, the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides with a carbocyclic ring replacing the furanose sugar, often relies on chiral cyclopentane derivatives. nih.gov These compounds are of great interest due to their potential antiviral and anticancer properties. The enantioselective synthesis of such molecules frequently involves the use of chiral cyclopentenyl or cyclopentyl intermediates that can be elaborated into the final target. While direct use of this compound is not extensively documented, its structure is analogous to intermediates used in the synthesis of compounds like carbovir, a potent antiviral agent.

The general strategy would involve the stereoselective introduction of a nucleobase at the C1 position, displacing the bromide, while the methoxymethyl group at C3 could be further functionalized or serve as a key stereodirecting element.

| Potential Natural Product Skeletons | Key Synthetic Transformation | Role of this compound |

| Carbocyclic Nucleosides | Nucleophilic substitution of the bromide with a nucleobase | Provides the core cyclopentane scaffold with predefined stereocenters. |

| Prostaglandins | Cross-coupling reactions to introduce side chains | Serves as a central cyclopentane core for elaboration. |

| Terpenoids | Annulation and rearrangement reactions | Acts as a foundational building block for constructing more complex ring systems. |

Precursor for Diverse Functionalized Cyclopentane Architectures

The reactivity of the carbon-bromine bond in this compound makes it an excellent precursor for a wide range of functionalized cyclopentane derivatives. The bromide can be readily displaced by a variety of nucleophiles or participate in organometallic coupling reactions, allowing for the introduction of diverse functional groups.

Table of Potential Transformations:

| Reaction Type | Reagent(s) | Product Functional Group |

| Nucleophilic Substitution | NaN₃, NaCN, R-OH, R-SH | Azide, Nitrile, Ether, Thioether |

| Grignard Reaction | Mg, then electrophile | Alkyl, Aryl, Alcohol |

| Palladium-catalyzed Cross-Coupling | Arylboronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | Aryl, Alkynyl, Amino |

| Elimination | Strong base | Cyclopentene (B43876) |

These transformations enable the synthesis of a library of cyclopentane derivatives with varied functionalities, which can be further elaborated into more complex molecules. The methoxymethyl group can either be retained as a stable ether or deprotected to reveal a primary alcohol, providing another handle for functionalization.

Development of Novel Synthetic Methodologies Utilizing its Reactivity

The unique combination of a reactive bromide and a directing methoxymethyl group makes this compound a suitable substrate for the development of novel synthetic methodologies. For example, its structure is well-suited for investigating new palladium-catalyzed cross-coupling reactions. The development of milder and more efficient coupling conditions could be explored using this substrate.

Furthermore, the compound could be employed in the study of radical reactions. The carbon-bromine bond can be homolytically cleaved to generate a cyclopentyl radical, which could then participate in various cyclization and addition reactions. This would be particularly useful in the synthesis of polycyclic compounds containing a cyclopentane ring.

Potential Areas of Methodological Development:

| Methodology | Potential Application of this compound |

| Asymmetric Catalysis | Development of enantioselective substitution or coupling reactions. |

| Radical Chemistry | Investigation of novel radical-mediated cyclization and annulation strategies. |

| C-H Activation | Exploration of directed C-H functionalization of the cyclopentane ring. |

Integration in Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot, are highly efficient strategies in organic synthesis. This compound is a prime candidate for integration into such reaction sequences.

For instance, a reaction could be initiated by the substitution of the bromide, followed by an intramolecular cyclization triggered by the newly introduced functional group. The methoxymethyl group could play a role in pre-organizing the substrate for cyclization, thereby influencing the stereochemical outcome.

A hypothetical cascade reaction could involve:

Initiation: A palladium-catalyzed coupling of this compound with a suitable partner containing a tethered reactive group.

Propagation: An intramolecular reaction, such as a Heck reaction or an aldol condensation, to form a new ring fused to the cyclopentane core.

Such strategies would allow for the rapid construction of complex polycyclic systems from a relatively simple starting material, showcasing the synthetic utility of this compound in modern organic synthesis.

In-Depth Scientific Article on this compound Not Possible with Available Data

A comprehensive search for detailed research and experimental data on the chemical compound "this compound" has revealed a significant lack of specific scientific literature required to construct the requested in-depth article. While the compound is listed in chemical supplier databases and aggregated chemical information websites, there is a notable absence of published research focusing on the key areas outlined in the user's request.

Consequently, it is not feasible to generate a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline. The creation of content for the sections on "Exploration of Sustainable and Green Synthetic Routes," "Development of Novel Catalytic Transformations," "Advanced Spectroscopic Characterization (beyond basic identification)," and "Integration with Flow Chemistry and Automated Synthesis platforms" would necessitate access to specialized chemical research databases and peer-reviewed scientific journals that are beyond the scope of the current search capabilities.

Therefore, due to the insufficient availability of detailed scientific information in the public domain accessible through the performed searches, the request to generate the specified article on this compound cannot be fulfilled at this time.

常见问题

Q. How is this compound utilized in synthesizing natural product analogs?

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。